2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid
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Overview
Description
2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid is a complex organic compound characterized by its multiple chlorine substitutions and a nitroaniline moiety
Preparation Methods
The synthesis of 2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid typically involves multiple steps, starting with the chlorination of benzoic acid derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The nitroaniline moiety is introduced through a coupling reaction with 2-methyl-3-nitroaniline under controlled conditions. Industrial production methods may involve large-scale chlorination and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitroaniline moiety may play a role in binding to specific sites, while the chlorine substitutions can influence the compound’s reactivity and stability. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar compounds to 2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid include:
2,3,4,5-Tetrachloro-6-cyanobenzoic acid: Shares the tetrachlorobenzoic acid core but has a cyano group instead of the nitroaniline moiety.
2,3,5,6-Tetrachloroterephthalic acid: Another tetrachlorinated benzoic acid derivative with different functional groups
Properties
CAS No. |
200348-15-8 |
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Molecular Formula |
C15H8Cl4N2O5 |
Molecular Weight |
438.0 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-[(2-methyl-3-nitrophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H8Cl4N2O5/c1-5-6(3-2-4-7(5)21(25)26)20-14(22)8-9(15(23)24)11(17)13(19)12(18)10(8)16/h2-4H,1H3,(H,20,22)(H,23,24) |
InChI Key |
IMZZLXCHHCWLLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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